(3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride
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Overview
Description
(3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a diethylamino group, and a dimethylammonium chloride moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile to form 2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl intermediate.
Oxypropylation: The intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the oxypropyl group.
Quaternization: The final step involves the reaction of the oxypropylated intermediate with 2-hydroxyethyl dimethylamine in the presence of hydrochloric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like recrystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloride site.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Fluorescent Probes: Employed in the development of fluorescent probes for imaging.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Diagnostics: Application in the development of diagnostic agents.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Polymer Production: Utilized in the production of specialty polymers.
Mechanism of Action
The mechanism of action of (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride involves its interaction with molecular targets through various pathways:
Binding to Proteins: The compound can bind to specific proteins, altering their function.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Cellular Uptake: The compound can be taken up by cells, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride
- (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)trimethylammonium chloride
Uniqueness
- Structural Features : The presence of both diethylamino and dimethylammonium chloride groups makes it unique.
- Reactivity : Its reactivity profile differs due to the specific functional groups present.
- Applications : The compound’s versatility in various applications sets it apart from similar compounds.
Properties
CAS No. |
93981-78-3 |
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Molecular Formula |
C21H32ClN3O3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxypropyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H32N3O3.ClH/c1-5-23(6-2)20-10-8-18(9-11-20)16-19(17-22)21(26)27-15-7-12-24(3,4)13-14-25;/h8-11,16,25H,5-7,12-15H2,1-4H3;1H/q+1;/p-1/b19-16+; |
InChI Key |
AXTWRHHHMPIWSA-PXMDEAMVSA-M |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCCC[N+](C)(C)CCO.[Cl-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCC[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
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